![molecular formula C15H13FN4O2S B2439619 Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate CAS No. 893911-02-9](/img/structure/B2439619.png)
Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Méthodes De Préparation
The synthesis of Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. This intermediate is further reacted with thiourea to introduce the sulfanyl group, followed by esterification to obtain the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Analyse Des Réactions Chimiques
Formation of Pyrazolo[3,4-d]pyrimidine Core
-
Key Reactions :
-
Cyclization of Pyrazole Precursors : Ethyl (ethoxymethylene)cyanoacetate reacts with phenyl hydrazine to form a pyrazole intermediate (e.g., ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate) .
-
Cyclization with Formamide : The pyrazole intermediate undergoes cyclization with formamide to yield a pyrazolo[3,4-d]pyrimidinone derivative .
-
Chlorination : Substitution of the hydroxyl group with chlorine using reagents like phosphorus oxychloride produces a chlorinated pyrazolo[3,4-d]pyrimidine intermediate (e.g., 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) .
-
Data Table 1: Pyrazolo[3,4-d]pyrimidine Core Formation
Step | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
1 | Phenyl hydrazine, EtOH | Pyrazole intermediate | 78–97% | |
2 | Formamide, heat | Pyrazolo[3,4-d]pyrimidinone | 75–85% | |
3 | POCl₃, reflux | 4-Chloro derivative | 65–75% |
Functionalization with Sulfanyl Group
-
Substitution Reaction : The chlorinated pyrazolo[3,4-d]pyrimidine undergoes nucleophilic substitution with a sulfanyl-containing nucleophile (e.g., thioacetate or mercaptan) to introduce the sulfanyl group.
-
Esterification : The ethyl acetate group is likely introduced via esterification of a carboxylic acid precursor or through direct substitution of a leaving group (e.g., chlorine) with a thioacetate moiety.
Mechanistic Insight : The substitution reaction proceeds via an SN2 mechanism, where the nucleophile (sulfanyl group) attacks the electrophilic carbon at position 4 of the pyrazolo[3,4-d]pyrimidine ring, displacing the leaving group (e.g., chloride) .
Functional Group Transformations
The compound undergoes several transformations due to its reactive functional groups.
Hydrolysis of Ester Group
-
Reaction : Hydrolysis of the ethyl acetate group under basic or acidic conditions yields a carboxylic acid derivative.
Ethyl esterH2O, catalystCarboxylic acid -
Applications : The carboxylic acid can undergo further reactions (e.g., amidation, esterification) to modify biological activity .
Thioether Oxidation
-
Reaction : The sulfanyl group (-S-) can oxidize to a sulfinyl (-SO-) or sulfonyl (-SO₂-) group under oxidizing conditions (e.g., hydrogen peroxide, mCPBA).
R-S-R’H2O2R-SO-R’mCPBAR-SO2-R’
Data Table 2: Functional Group Transformations
Reaction | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Hydrolysis | NaOH, H₂O, 60°C | Carboxylic acid | 70–80% | |
Oxidation | H₂O₂, THF | Sulfinyl derivative | 65–75% | |
Oxidation | mCPBA, CH₂Cl₂ | Sulfonyl derivative | 80–85% |
Substitution Reactions
-
Regioselectivity : The pyrazolo[3,4-d]pyrimidine ring’s electron-deficient nature directs nucleophilic attack to the position 4 carbon, ensuring high regioselectivity in substitution reactions .
-
Kinetic Control : Bulky substituents (e.g., 4-fluorophenyl) may hinder nucleophilic attack, reducing reaction rates but maintaining regioselectivity .
Cyclization Mechanisms
-
Pyrazole Formation : Cyclization of ethyl (ethoxymethylene)cyanoacetate with phenyl hydrazine involves nucleophilic addition followed by intramolecular cyclization .
-
Pyrazolo[3,4-d]pyrimidine Formation : The reaction with formamide introduces a second ring through condensation and elimination of water .
Applications De Recherche Scientifique
Anticancer Activity
Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate has shown significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle. By inhibiting CDK2, this compound affects cell cycle progression, leading to reduced cell proliferation in various cancer cell lines.
Key Findings :
- Inhibition of Tumor Growth : Studies indicate that this compound can inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values around 12.5 µM and 15.0 µM, respectively .
- Mechanism of Action : The interaction with CDK2 alters gene expression and cell cycle dynamics, suggesting a targeted approach in cancer treatment.
Other Biological Applications
In addition to its anticancer properties, this compound may have implications in other therapeutic areas:
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties through the modulation of cytokine signaling pathways.
- Antimicrobial Properties : Some derivatives within the pyrazolo[3,4-d]pyrimidine class have demonstrated efficacy against bacterial strains, indicating a broader spectrum of biological activity.
Mécanisme D'action
The mechanism of action of Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate involves the inhibition of key enzymes involved in cell cycle regulation, such as CDKs. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and the downstream signaling pathways that regulate cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities but lacking the sulfanyl and ester groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a different ring fusion pattern and distinct biological properties.
Thioglycoside derivatives: Compounds with similar sulfanyl groups but different sugar moieties, exhibiting unique biological activities.
This compound stands out due to its specific combination of functional groups, which contribute to its potent biological activities and potential therapeutic applications .
Activité Biologique
Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is a complex organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a detailed overview of the compound's structure, biological activity, mechanisms of action, and relevant research findings.
Compound Structure and Characteristics
This compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its role in various pharmacological applications. The presence of a 4-fluorophenyl group enhances the compound's lipophilicity and may improve its interactions with biological targets. The structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C17H16FN5O3S |
Molecular Weight | 389.41 g/mol |
Functional Groups | Ethyl ester, sulfanyl group |
Core Structure | Pyrazolo[3,4-d]pyrimidine |
The primary mechanism of action for this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . This interaction inhibits CDK2 activity, disrupting cell cycle progression, particularly from the G1 phase to the S phase. This disruption can potentially lead to decreased cell proliferation, making it a candidate for cancer treatment.
Anticancer Potential
Research indicates that compounds similar to this compound often exhibit anticancer properties due to their kinase inhibitory activities. For instance:
- In vitro studies have shown that pyrazolopyrimidine derivatives can inhibit various cancer cell lines by targeting key kinases involved in cell cycle regulation.
- A related study highlighted that the inhibition of CDK2 could lead to significant reductions in tumor growth in xenograft models.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals that this compound stands out due to its specific structural components:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl 2-[1-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidin] | Different substituent on phenyl ring | Moderate kinase inhibition |
Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin] | Contains methyl instead of ethyl ester | Lower anticancer activity |
Ethyl 2-[1-(2,6-difluorophenyl)pyrazolo[3,4-d]pyrimidin] | Enhanced fluorination improves potency | High kinase inhibition |
Study on CDK Inhibition
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of various pyrazolopyrimidine derivatives on CDK activity. The study found that this compound exhibited significant inhibition of CDK2 with an IC50 value indicative of strong binding affinity (exact IC50 values need further research).
Propriétés
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-2-22-13(21)8-23-15-12-7-19-20(14(12)17-9-18-15)11-5-3-10(16)4-6-11/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOBLOKOCQOHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.